Tert-butyl(2-iodoethoxy)dimethylsilane
Overview
Description
"Tert-butyl(2-iodoethoxy)dimethylsilane" is a chemical compound utilized in organic synthesis due to its ability to introduce protected iodoethoxy functional groups into molecules. Its relevance is primarily in the field of organic chemistry, where it serves as a building block for the synthesis of complex molecules.
Synthesis Analysis
A direct vicinal difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature has been developed. This method produces 1-(tert-butylperoxy)-2-iodoethanes, highlighting a pathway to synthesize "Tert-butyl(2-iodoethoxy)dimethylsilane" through subsequent reactions. This approach generates multiple radical intermediates in situ, exhibiting excellent regioselectivity, broad substrate scope, and mild conditions (Wang et al., 2017).
Scientific Research Applications
Hydroxyl-Protecting Agent : Dimethyl-tert-butylsilyl compounds serve as stable hydroxyl-protecting agents with potential applications in fields like prostaglandin synthesis (Corey & Venkateswarlu, 1972).
Nucleophilic Reagent for Protected Bivalent Sulfur : [(Tert-butyldimethylsilyl)oxy]methanethiol acts as a nucleophilic reagent for introducing protected bivalent sulfur, complementing electrophilic reagents (Dong, Clive, & Gao, 2015).
Formation of Iodanyl and tert-Butylperoxyl Radicals : Thermolysis of (tert-Butylperoxy)iodanes leads to the formation of these radicals, with iodocyclohexane as a nearly quantitative product (Dolenc & Plesničar, 1997).
Polymerization Initiator : Used as a difunctional radical initiator in the polymerization of styrene, methyl methacrylate, and butyl acrylate (Enríquez-Medrano et al., 2016).
Stable and Easily Hydrolyzable Silylamines : Tert-Butyldimethylsilylamines are noted for their stability and easy hydrolyzation, having lower chemical reactivities than their trimethylsilyl analogs (Bowser & Bringley, 1985).
Improvement in Solar Cell Performance : The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells enhances performance (Boschloo, Häggman, & Hagfeldt, 2006).
Synthesis of 1-(tert-Butylperoxy)-2-iodoethanes : The one-pot synthesis of alkenes with iodine and tert-butyl hydroperoxide at room temperature produces these compounds, offering potential for chemical modifications (Wang, Chen, Liu, & Zhu, 2017).
Thermal Hazard Assessment : A study developed benchmarks for the thermal hazard assessment of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane, identifying safer storage conditions and thermal safety parameters (Das & Shu, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl-(2-iodoethoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19IOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAUZMMMFDVBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456329 | |
Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101166-65-8 | |
Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl(2-iodoethoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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